mTOR/HDAC1-IN-12l mTOR/HDAC1-IN-12l mTOR/HDAC1-IN-12l is a novel potent dual inhibitor of mTOR and HDAC1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1562900
InChI: InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1
SMILES: O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2
Molecular Formula: C28H38N8O5
Molecular Weight: 566.663

mTOR/HDAC1-IN-12l

CAS No.:

Cat. No.: VC1562900

Molecular Formula: C28H38N8O5

Molecular Weight: 566.663

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

mTOR/HDAC1-IN-12l -

Specification

Molecular Formula C28H38N8O5
Molecular Weight 566.663
IUPAC Name (R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide
Standard InChI InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1
Standard InChI Key YPXRCUVTZDXVHY-HXUWFJFHSA-N
SMILES O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2
Appearance Solid powder

Introduction

Mechanism of Action

mTOR/HDAC1-IN-12l exerts its anticancer effects through simultaneous inhibition of two critical cellular pathways involved in cancer progression. This dual inhibition represents a strategic approach to cancer treatment, targeting complementary mechanisms that regulate cell growth, proliferation, and survival.

HDAC Inhibition

The compound demonstrates exceptional potency against histone deacetylase 1 (HDAC1) with an IC50 value of 0.19 nM and also inhibits HDAC6 with an IC50 of 1.8 nM . Through HDAC inhibition, mTOR/HDAC1-IN-12l promotes histone acetylation, which leads to:

  • Increased expression of tumor suppressor genes

  • Upregulation of acetylation of H3 and α-tubulin

  • Alteration of chromatin structure to favor transcription of genes involved in cell cycle arrest and apoptosis

mTOR Inhibition

The compound simultaneously targets the mechanistic target of rapamycin (mTOR) with an IC50 value of 1.2 nM . This inhibition results in:

  • Downregulation of mTOR-related downstream mediators

  • Decreased phosphorylation of p70S6K and 4E-BP1

  • Reduced protein synthesis and cell proliferation

  • Interference with cell survival mechanisms

Combined Effect

The dual inhibition mechanism provides a synergistic effect that appears more potent than either HDAC or mTOR inhibition alone. This is particularly significant as it may help overcome resistance mechanisms that can develop when either pathway is targeted individually. Western blot analyses have confirmed that mTOR/HDAC1-IN-12l can upregulate acetylation of H3 and α-tubulin while simultaneously downregulating mTOR-related downstream mediators .

Table 1: Inhibitory Potency of mTOR/HDAC1-IN-12l

TargetIC50 Value
HDAC10.19 nM
HDAC61.8 nM
mTOR1.2 nM

Preclinical Studies

Extensive preclinical evaluation of mTOR/HDAC1-IN-12l has demonstrated its promising anticancer activity in both in vitro and in vivo models, particularly against hematologic malignancies.

In Vitro Studies

In cellular studies, mTOR/HDAC1-IN-12l has shown potent antiproliferative effects against various leukemia cell lines. The compound inhibits leukemia cell proliferation with the following IC50 values:

  • MV4-11 cells: 4.05 μM

  • OCI-AML2 cells: 9.01 μM

  • OCI-AML3 cells: 9.98 μM

Molecular mechanism studies have revealed that treatment with mTOR/HDAC1-IN-12l (0-10 μM, 6h or 24h) downregulates p-ERK and increases Ac-H3 in MV4-11 cells in a dose-dependent manner . Additionally, the compound (10 to 1000 nM, 48h) reduces S-phase cells and increases the percentage of cells in G0/G1 phase in MV4-11 cells, indicating its ability to induce cell cycle arrest .

Table 2: Antiproliferative Activity of mTOR/HDAC1-IN-12l Against Leukemia Cell Lines

Cell LineIC50 Value
MV4-114.05 μM
OCI-AML29.01 μM
OCI-AML39.98 μM

In Vivo Studies

The efficacy of mTOR/HDAC1-IN-12l has been evaluated in xenograft models, demonstrating significant antitumor activity. In MV4-11 xenograft NOD/SCID mouse models, the compound administered at 10 mg/kg intravenously every two days for six doses achieved a tumor growth inhibitory rate (TGI) of 53.1% . More impressively, in MM1S xenograft models, treatment with mTOR/HDAC1-IN-12l resulted in a tumor growth inhibitory rate of 72.5% .

Importantly, these antitumor effects were achieved without causing significant toxicity or weight loss in the subjects, suggesting a favorable safety profile for potential clinical applications . The compound showed comparable antitumor activity with combination medication in the MM1S xenograft model, further highlighting its potential as a dual inhibitor .

Table 3: In Vivo Efficacy of mTOR/HDAC1-IN-12l in Xenograft Models

Xenograft ModelDosageAdministration RouteTumor Growth Inhibition
MV4-1110 mg/kg Q2D×6Intravenous53.1%
MM1SNot specifiedNot specified72.5%

Comparison with Other Therapeutic Approaches

The development of mTOR/HDAC1-IN-12l represents part of a broader trend toward dual-targeting strategies in cancer therapeutics. This approach offers potential advantages over both single-target therapies and combination therapies using separate agents.

Advantages Over Single-Target Inhibitors

Single-target inhibitors of either HDAC or mTOR have shown clinical utility but face limitations:

  • HDAC inhibitors (such as vorinostat) can lead to resistance through compensatory activation of other pathways, including mTOR signaling

  • mTOR inhibitors (such as sirolimus/rapamycin) may be limited by feedback activation of alternative signaling pathways

mTOR/HDAC1-IN-12l addresses these limitations by simultaneously inhibiting both pathways, potentially offering more comprehensive pathway suppression and reducing the likelihood of resistance development .

Advantages Over Combination Therapy

Studies have shown that mTOR/HDAC1-IN-12l displayed comparable antitumor activity to combination medication in the MM1S xenograft model, supporting this approach .

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